N-Ethylpentan-3-amine hydrochloride

Trace Amine-Associated Receptors TAAR5 Agonist GPCR Pharmacology

Researchers requiring a stable, soluble secondary amine for receptor profiling or chiral synthesis face inconsistent purity and supply. N-Ethylpentan-3-amine hydrochloride (CAS 39190-77-7) provides ≥95% purity and reliable aqueous solubility. • Defined TAAR5 reference: Establishes baseline activity in cAMP assays with EC50 >10 µM, differentiating from high-potency synthetic agonists. • Stereochemical control: Serves as a specific hydroaminoalkylation substrate to generate α- and β-alkylated amine products as single diastereomers, streamlining chiral library construction. • Biocatalytic engineering: Functions as an N-alkyl substrate analog for amine dehydrogenase (AmDH) active site plasticity studies, supporting rational enzyme engineering for chiral amine synthesis. Supplied as a white to off-white crystalline solid with global shipping, backed by batch-specific QC documentation to ensure reproducibility and procurement confidence.

Molecular Formula C7H18ClN
Molecular Weight 151.68 g/mol
CAS No. 39190-77-7
Cat. No. B1603481
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Ethylpentan-3-amine hydrochloride
CAS39190-77-7
Molecular FormulaC7H18ClN
Molecular Weight151.68 g/mol
Structural Identifiers
SMILESCCC(CC)NCC.Cl
InChIInChI=1S/C7H17N.ClH/c1-4-7(5-2)8-6-3;/h7-8H,4-6H2,1-3H3;1H
InChIKeyXKKWLFNGNNPKGC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Ethylpentan-3-amine Hydrochloride: Secondary Amine Building Block


N-Ethylpentan-3-amine hydrochloride (CAS 39190-77-7) is the hydrochloride salt of a secondary aliphatic amine, characterized by an ethyl group on the nitrogen atom and a pentan-3-yl backbone . It is presented as a white to off-white crystalline solid with high purity (typically 95-98%), making it a useful building block in organic synthesis and biochemical research . Its key physicochemical properties, including a calculated LogP of 1.91, a molecular weight of 151.68 g/mol, and enhanced aqueous solubility, position it as a stable and practical intermediate for the introduction of N-ethyl-pentan-3-yl moieties into more complex molecular architectures .

N-Ethylpentan-3-amine Hydrochloride: Non-Interchangeability with Alkylamine Salts


The specific N-ethyl substitution on the secondary amine of pentan-3-amine is not interchangeable with other alkyl groups (e.g., methyl, propyl) or with tertiary amine isomers like 3-ethylpentan-3-amine . These seemingly minor structural variations result in significant differences in key parameters such as steric hindrance, nucleophilicity, basicity, and lipophilicity (LogP) . Such differences directly affect reactivity in synthetic applications and biological target engagement . Furthermore, while the free base (N-ethylpentan-3-amine) may be suitable for some gas-phase reactions, the hydrochloride salt provides essential advantages in stability and aqueous solubility that are critical for reproducible solution-phase chemistry and biochemical assays .

N-Ethylpentan-3-amine Hydrochloride: Selection Evidence


TAAR5 Agonist Activity: Free Base Comparison

In a functional cAMP assay, N-ethylpentan-3-amine (the active free base) demonstrated agonist activity at the mouse trace amine-associated receptor 5 (TAAR5) expressed in HEK293 cells. The reported EC50 is >10,000 nM (>10 µM) [1]. This contrasts with high-affinity synthetic TAAR1 agonists which typically exhibit EC50 values in the low nanomolar range [2]. While a direct comparator for this specific target is not available in the same study, this datum establishes a baseline for its interaction with this receptor class, differentiating it from compounds with higher or no activity at TAAR5.

Trace Amine-Associated Receptors TAAR5 Agonist GPCR Pharmacology

Salt Form Advantage: Solubility and Stability

N-Ethylpentan-3-amine hydrochloride (MW 151.68) is a stable, crystalline solid at room temperature, whereas its free base, N-ethylpentan-3-amine (MW 115.22), is a volatile liquid with a lower boiling point . The salt form is explicitly noted to enhance aqueous solubility and long-term stability, making it the preferred form for solution-phase assays and storage . This is a well-established class-level inference for amines, but the specific data for this pair confirm the practical advantage for procurement.

Aqueous Solubility Salt Form Selection Chemical Stability

Steric and Electronic Differences vs. 3-Ethylpentan-3-amine

N-Ethylpentan-3-amine is a secondary amine, whereas the isomer 3-ethylpentan-3-amine (CAS 1571-51-3) is a tertiary amine . This fundamental difference in substitution pattern at the nitrogen atom directly impacts key properties. Tertiary amines generally exhibit higher basicity and nucleophilicity due to the electron-donating effects of three alkyl groups, but they are also more sterically hindered, which can reduce their reactivity in certain transformations . This contrasts with the secondary amine, which offers a balance of nucleophilicity and reduced steric bulk, making it more suitable as a substrate for enzymatic reactions or in syntheses where access to the nitrogen is critical .

Steric Hindrance Nucleophilicity Structure-Activity Relationship

LogP Differentiation from Other Alkylamines

The calculated partition coefficient (LogP) for N-ethylpentan-3-amine hydrochloride is 1.91 . This value is a direct function of its specific alkyl chain length and branching. For comparison, a smaller secondary amine like N-ethylpropan-1-amine would have a lower LogP, reflecting greater hydrophilicity, while a longer-chain analog would be significantly more lipophilic. This specific LogP value is a key differentiator for researchers where passive membrane permeability or partition into organic phases is a critical parameter in their experimental design, such as in drug discovery or agrochemical development.

Lipophilicity LogP ADME Properties

Hydroaminoalkylation Reaction Substrate

N-Ethylpentan-3-amine, as a secondary amine with a specific substitution pattern, is a viable substrate for catalytic C-H functionalization reactions. Research indicates that in situ prepared catalysts are active toward a variety of secondary amine substrates, including those with ethyl substituents, to yield α- and β-alkylated amines as a single diastereomer [1]. This demonstrates its utility as a building block for generating more complex, stereodefined amines. While this is a general property of its class, the specific ethyl and pentan-3-yl groups provide a unique steric and electronic environment that can influence reaction yields and selectivities compared to methyl or phenyl-substituted analogs.

Hydroaminoalkylation C-H Activation N-Alkylation

Amine Dehydrogenase Substrate Potential

Compounds containing the pentan-3-amine backbone have been investigated as substrates for amine dehydrogenases (AmDHs), a class of enzymes of growing interest for the asymmetric synthesis of chiral amines [1]. While no direct kinetic data (Km, kcat) was found for N-ethylpentan-3-amine hydrochloride itself, its parent structure, pentan-3-amine, is a known substrate. The N-ethyl derivative represents a logical next step for probing the active site tolerance and substrate scope of these enzymes. Its use could provide data on the enzyme's ability to accommodate N-alkyl substituents, offering a point of differentiation from the unsubstituted pentan-3-amine.

Amine Dehydrogenase Biocatalysis Enzyme Substrate

N-Ethylpentan-3-amine Hydrochloride: Application Scenarios


TAAR5 Receptor Profiling

Procure N-Ethylpentan-3-amine hydrochloride for use as a defined, low-potency agonist in functional assays for mouse TAAR5. Its established EC50 (>10 µM) in a cAMP assay makes it suitable for use as a reference compound to establish baseline activity or to differentiate the effects of higher-potency, synthetic agonists [1]. Its salt form ensures reliable solubility in assay buffers, which is critical for reproducible pharmacological profiling of this orphan receptor.

Stereoselective C-H Activation Building Block

N-Ethylpentan-3-amine hydrochloride serves as a specific secondary amine substrate for catalytic hydroaminoalkylation reactions. Its use can lead to the formation of α- and β-alkylated amine products as single diastereomers, enabling the efficient construction of stereochemically complex amine libraries [2]. This makes it a strategic choice for medicinal chemists engaged in diversity-oriented synthesis or the optimization of chiral amine-containing lead compounds.

Amine Dehydrogenase Engineering Substrate

Utilize N-Ethylpentan-3-amine hydrochloride as a substrate analog for characterizing and engineering amine dehydrogenases (AmDHs). Given the known activity of AmDHs on pentan-3-amine, this N-ethyl variant is an ideal tool to investigate the enzyme's active site plasticity and tolerance for N-alkyl substituents [3]. Such studies are fundamental to expanding the substrate scope of these enzymes for the biocatalytic synthesis of valuable chiral amines.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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